molecular formula C5H11NO3 B3015649 Methyl (S)-(-)-4-amino-2-hydroxybutanoate CAS No. 140156-44-1

Methyl (S)-(-)-4-amino-2-hydroxybutanoate

Cat. No.: B3015649
CAS No.: 140156-44-1
M. Wt: 133.147
InChI Key: HXGXFXBXPGNZKO-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-(-)-4-amino-2-hydroxybutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-(-)-4-amino-2-hydroxybutanoate typically involves the esterification of (S)-(-)-4-amino-2-hydroxybutanoic acid. One common method is the Fischer esterification, where the amino acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the production process by maintaining consistent reaction conditions and improving scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(-)-4-amino-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a keto ester.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of keto esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl (S)-(-)-4-amino-2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-(-)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The hydroxyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding to enzyme active sites and other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-(+)-4-amino-2-hydroxybutanoate: The enantiomer of Methyl (S)-(-)-4-amino-2-hydroxybutanoate, differing in the spatial arrangement of the functional groups.

    Ethyl (S)-(-)-4-amino-2-hydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (S)-(-)-3-amino-2-hydroxypropanoate: Similar structure but with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (S)-configuration is crucial for its interaction with chiral environments, such as enzyme active sites, making it valuable in stereoselective synthesis and drug design.

Properties

IUPAC Name

methyl (2S)-4-amino-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGXFXBXPGNZKO-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.